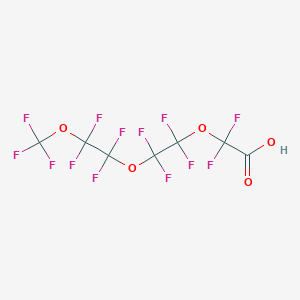

Perfluoro-3,6,9-trioxadecanoic acid

概要

説明

Perfluoro-3,6,9-trioxadecanoic acid is a fluorinated organic compound with the chemical formula C₇HF₁₃O₅. It is known for its unique chemical structure, which includes multiple fluorine atoms and ether linkages. This compound is primarily used as a surfactant and interface agent due to its excellent wetting and dispersing properties on both liquid and solid surfaces .

準備方法

Synthetic Routes and Reaction Conditions

Perfluoro-3,6,9-trioxadecanoic acid is typically synthesized through chemical synthesis methods. The process involves the reaction of appropriate starting materials under controlled conditions to achieve the desired product. The specific synthetic route can vary depending on the required purity and scale of production .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet the stringent quality standards required for its various applications .

化学反応の分析

Types of Reactions

Perfluoro-3,6,9-trioxadecanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce perfluorinated carboxylic acids, while reduction reactions may yield perfluorinated alcohols .

科学的研究の応用

Industrial Applications

- Surface Coatings

- Aqueous Film-Forming Foams (AFFF)

- Electronics Manufacturing

- Oil Recovery

Environmental Applications

- Contaminant Remediation

- Analytical Chemistry

Biological Applications

- Drug Delivery Systems

- Toxicology Studies

Case Study 1: Zebrafish Toxicity Assessment

A comprehensive study using zebrafish as a model organism highlighted the toxicological effects of various PFAS compounds, including PFO3DA. Researchers found that exposure led to developmental abnormalities and altered behavior, emphasizing the need for further research into the long-term effects of PFAS on aquatic life and potential implications for human health .

Case Study 2: Firefighting Foam Efficacy

In a comparative analysis of AFFF formulations containing PFO3DA, researchers evaluated its effectiveness against traditional foams. Results indicated superior performance in suppressing flammable liquid fires while maintaining lower environmental impact due to rapid degradation under certain conditions .

作用機序

The mechanism of action of perfluoro-3,6,9-trioxadecanoic acid involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic and hydrophilic surfaces, enhancing its surfactant properties. It can form stable complexes with various molecules, influencing their behavior and interactions .

類似化合物との比較

Similar Compounds

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadecanoic acid: Another fluorinated compound with similar surfactant properties.

Perfluorooctanoic acid: Known for its use in industrial applications and environmental persistence.

Perfluorononanoic acid: Used in various industrial processes and has similar chemical properties.

Uniqueness

Perfluoro-3,6,9-trioxadecanoic acid is unique due to its specific chemical structure, which provides exceptional wetting and dispersing properties. Its ability to form stable complexes with a wide range of molecules makes it highly versatile for various applications .

生物活性

Perfluoro-3,6,9-trioxadecanoic acid (PF3TDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its widespread environmental presence and potential health impacts. This article explores the biological activity of PF3TDA, focusing on its effects on cellular systems, mechanisms of toxicity, and implications for human health.

- Chemical Formula : C₇HF₁₃O₅

- Molecular Weight : 412 g/mol

- CAS Number : 151772-59-7

- Physical State : Clear liquid

- Boiling Point : 170-171 °C

Mechanisms of Toxicity

PFAS compounds, including PF3TDA, are known to disrupt various biological processes. The following mechanisms have been identified in studies involving PF3TDA and related compounds:

- Endocrine Disruption : PFAS can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. Research indicates that exposure to PFAS can alter gene expression related to endocrine function in placental cells .

- Oxidative Stress : Exposure to PF3TDA has been linked to increased oxidative stress in cells. This condition can lead to cellular damage and has been implicated in various diseases, including cancer and cardiovascular conditions .

- Cell Viability and Proliferation : High-throughput toxicity screens have demonstrated that PF3TDA affects cell viability and proliferation in human placental trophoblast cells (JEG-3). The effective concentration (EC50) values indicate significant bioactivity at low concentrations .

Study 1: High-Throughput Toxicity Screening

A study conducted using JEG-3 cells evaluated the effects of PF3TDA alongside other PFAS compounds. The findings revealed that exposure to PF3TDA resulted in:

- Inhibition of Cell Migration : A scratch wound assay showed reduced migratory potential in trophoblasts exposed to 100 µM PF3TDA.

- Altered Gene Expression : The expression of genes vital for trophoblast health was disrupted, indicating potential risks for placental function and fetal development .

Study 2: Zebrafish Developmental Toxicity Assay

In another study utilizing zebrafish as a model organism, developmental toxicity assays indicated that exposure to PF3TDA led to significant morphological changes and developmental delays. Key findings included:

- Cardiotoxic Effects : Zebrafish exposed to PF3TDA exhibited impaired cardiac function.

- Neurodevelopmental Impacts : Alterations in neurodevelopment were observed, suggesting that PF3TDA may affect brain development during critical growth periods .

Data Summary

| Study | Model | Key Findings |

|---|---|---|

| High-Throughput Screening | JEG-3 Cells | Inhibited cell migration; disrupted gene expression related to trophoblast health |

| Developmental Toxicity | Zebrafish | Cardiotoxicity; neurodevelopmental impairments |

特性

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQWOKPKDHCUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3(OCF2CF2)2OCF2COOH, C7HF13O5 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380837 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-59-7 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Perfluoro-3,6,9-trioxadecanoic acid (PFO3DA) interact with Human Serum Albumin (HSA) and what are the implications of this interaction?

A1: The research indicates that PFO3DA binds to HSA primarily through exothermic interactions, suggesting a thermodynamically favorable process []. This binding is driven mainly by hydrogen bonds and van der Waals interactions, implying a combination of specific and non-specific forces contributing to the interaction []. The study further reveals that the primary binding site for PFO3DA is located within subdomain IIA of the HSA structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。